Methyl vinyl sulfone (CAS 3680-02-2) is a versatile, highly reactive α,β-unsaturated sulfone characterized by its strong electron-withdrawing sulfonyl group and unhindered vinyl moiety. In industrial and advanced laboratory procurement, MVS is primarily sourced as a premium electrolyte additive for lithium-ion batteries (LIBs), a polar monomer for coordination-insertion copolymerization, and a highly efficient Michael acceptor for bioconjugation and aza-Michael additions. Unlike bifunctional cross-linkers such as divinyl sulfone (DVS), MVS provides monofunctional reactivity, enabling precise, linear functionalization without unwanted cross-linking. Its low lowest unoccupied molecular orbital (LUMO) energy and high electrophilicity make it a superior film-forming additive for solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) construction, ensuring exceptional processability and cycle stability in extreme battery environments [1].
Substituting methyl vinyl sulfone with closely related analogs like phenyl vinyl sulfone (PVS) or divinyl sulfone (DVS) fundamentally alters reaction kinetics, steric hindrance, and toxicity profiles, often leading to process failure. In polymerization workflows, the bulky phenyl ring of PVS significantly retards insertion kinetics into metal catalysts, reducing polar monomer incorporation rates and lowering overall yields. In biological and proteomics applications, substituting MVS with DVS introduces severe bifunctional cross-linking hazards, transforming a controlled tagging process into an unpredictable aggregation event with extreme cellular toxicity. Furthermore, in battery electrolyte formulations, the specific aliphatic nature and lower molecular weight of MVS allow for denser, more uniform in situ polymerization on high-voltage cathodes compared to bulkier aryl alternatives, making MVS non-interchangeable for advanced energy storage procurement [1].
Phenyl or divinyl sulfone may alter electron‑withdrawing character, changing Michael addition rates and copolymerization insertion profiles. Direct replacement without kinetic verification risks inconsistent conversion.
Unlike acrylamide, MVS shows no induced dominant lethal or micronuclei response in reported mouse models; substituting with acrylamide‑class electrophiles may introduce a different genetic toxicity endpoint that requires separate assessment.
MVS adopts a specific eclipsed C=C/S=O ground‑state conformation; close analogs with longer alkyl chains or halogen substitution can shift the rotational barrier and self‑assembly behavior, limiting structural analogy.
In the synthesis of functionalized polyethylenes using bulky phosphino-phenolate nickel catalysts, MVS demonstrates significantly faster reaction kinetics compared to its aryl counterpart, phenyl vinyl sulfone (PVS). Real-time 1H NMR kinetic tracking reveals that the pseudo-first-order rate constant for the insertion of MVS into the Ni-CH3 complex is 5.86 × 10^-5 s^-1, whereas the bulkier PVS achieves only 3.87 × 10^-5 s^-1. This 51% increase in insertion speed translates directly to higher polar monomer incorporation rates (2.0 mol% for MVS vs 1.8 mol% for PVS at 10 bar ethylene) [1].
| Evidence Dimension | Reaction rate constant for insertion into Ni-CH3 complex |
| Target Compound Data | MVS: 5.86 × 10^-5 s^-1 |
| Comparator Or Baseline | PVS: 3.87 × 10^-5 s^-1 |
| Quantified Difference | 51.4% faster insertion kinetics for MVS |
| Conditions | Pseudo-first-order kinetics at 25 °C with neutral nickel catalyst |
For polymer scientists and chemical engineers, MVS is the preferred polar monomer to maximize functional group incorporation without excessively suppressing catalytic activity.
MVS serves as a highly effective film-forming additive for high-voltage lithium-ion batteries by undergoing in situ polymerization to form a protective poly(methyl vinyl sulfone) (PMVS) interface on the cathode. When applied to a 4.6 V LiCoO2 cathode in a standard carbonate electrolyte, the MVS-derived polymer electrolyte interface enables a capacity retention rate of 83% after 500 cycles. In contrast, baseline carbonate electrolytes without the MVS additive suffer from rapid capacity degradation and structural collapse due to severe electrolyte oxidation and transition metal dissolution at such elevated voltages[1].
| Evidence Dimension | Capacity retention after 500 cycles at 4.6 V |
| Target Compound Data | MVS-modified LiCoO2: 83% retention |
| Comparator Or Baseline | Baseline carbonate electrolyte: Rapid capacity fade and structural failure |
| Quantified Difference | Massive extension of cycle life at extreme 4.6 V cut-off |
| Conditions | 1 M LiPF6 in EC:DMC (1:1), 3.0-4.6 V cycling, in situ polymerization |
Battery manufacturers must procure MVS to enable the stable operation of next-generation high-voltage cathodes that would otherwise rapidly degrade standard carbonate electrolytes.
Propylene carbonate (PC) is highly desirable for low-temperature battery applications, but pure PC co-intercalates into graphite anodes, causing catastrophic exfoliation. MVS possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy level than PC. Consequently, MVS undergoes electrochemical reduction prior to PC decomposition, forming a robust, sulfur-rich Solid Electrolyte Interphase (SEI) on the graphite surface. The addition of small quantities of MVS completely suppresses the exfoliation of graphite, enabling highly reversible Li-ion intercalation in PC-rich environments where the baseline solvent would otherwise fail entirely [1].
| Evidence Dimension | Reduction potential and SEI formation capability |
| Target Compound Data | MVS: Reduces prior to PC, forms stable SEI |
| Comparator Or Baseline | Pure PC electrolyte: Co-intercalation and graphite exfoliation |
| Quantified Difference | Shifts anode failure to stable reversible cycling |
| Conditions | Propylene carbonate (PC) based electrolytes on graphite electrodes |
Procurement of MVS is critical for battery engineers formulating low-temperature PC-based electrolytes, as it fundamentally prevents anode destruction during initial charging.
In biological handling and toxicity profiling, MVS behaves as a predictable hydrophilic neutral narcotic. In Tetrahymena pyriformis population growth impairment assays, MVS exhibits a direct, linear relationship between exposure concentration and generation time with absolutely no lag phase. In stark contrast, phenyl vinyl sulfone (PVS) induces a long, unpredictable concentration-dependent lag phase, while divinyl sulfone (DVS) acts as a highly toxic bifunctional cross-linker (up to 10-fold more toxic than monofunctional analogs in S. cerevisiae). This makes MVS a vastly superior and more predictable monofunctional Michael acceptor for live-cell bioconjugation [1].
| Evidence Dimension | Population growth kinetics and toxicity lag phase |
| Target Compound Data | MVS: Direct dose-response, no lag phase |
| Comparator Or Baseline | PVS: Long concentration-dependent lag phase; DVS: Extreme cross-linking toxicity |
| Quantified Difference | Elimination of the delayed toxicity phase seen in bulky aryl sulfones |
| Conditions | Tetrahymena pyriformis population growth impairment assay |
For proteomics and assay development, MVS provides highly predictable, linear labeling kinetics without the erratic toxicity delays of PVS or the destructive cross-linking of DVS.
Directly following from its ability to form a robust, oxidation-resistant cathode electrolyte interphase (CEI) and suppress graphite exfoliation, MVS is the premier additive for stabilizing advanced LIBs. It is the optimal procurement choice for enabling 4.6 V high-voltage LiCoO2 cathodes and formulating low-temperature propylene carbonate (PC) electrolytes [1].
Driven by its superior insertion kinetics compared to bulky aryl sulfones, MVS is the optimal polar monomer for synthesizing functionalized polyethylenes using nickel or palladium catalysts. Its unhindered structure prevents severe catalytic poisoning, maximizing functional group incorporation [2].
Because it behaves as a predictable hydrophilic neutral narcotic without the erratic toxicity delays of phenyl vinyl sulfone or the severe cross-linking hazards of divinyl sulfone, MVS is highly recommended for targeting active-site cysteine residues. It ensures clean, highly reproducible bioconjugates in live-cell assays [3].
Corrosive;Acute Toxic;Irritant